2-((5-((2-oxopyridin-1(2H)-yl)methyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione
Description
2-((5-((2-oxopyridin-1(2H)-yl)methyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione is a heterocyclic compound featuring a central isoindoline-1,3-dione scaffold substituted with a 1,2,4-oxadiazole ring and a 2-oxopyridinyl moiety. The isoindoline-1,3-dione group is a phthalimide derivative known for its electron-withdrawing properties and role in modulating pharmacokinetic profiles. This structural complexity suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors requiring multipoint interactions .
Properties
IUPAC Name |
2-[[5-[(2-oxopyridin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4/c22-15-7-3-4-8-20(15)10-14-18-13(19-25-14)9-21-16(23)11-5-1-2-6-12(11)17(21)24/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZANKILYKIBDHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NOC(=N3)CN4C=CC=CC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((2-oxopyridin-1(2H)-yl)methyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione typically involves multiple steps:
Formation of 2-oxopyridine-1(2H)-yl methyl: This intermediate is synthesized from the condensation of 2-chloropyridine with formaldehyde and subsequent oxidation.
Construction of 1,2,4-oxadiazole ring: This is achieved through cyclization involving the previously formed intermediate and hydrazine derivatives.
Coupling to isoindoline-1,3-dione: The final coupling involves reacting the oxadiazole derivative with isoindoline-1,3-dione under specific conditions to form the desired product.
Industrial Production Methods
Industrial production often employs similar synthetic steps but on a larger scale. Efficient catalysts and optimized reaction conditions are crucial to maximize yield and purity. Methods such as continuous flow chemistry can also be utilized for scalability and sustainability.
Chemical Reactions Analysis
Nucleophilic Substitution at Methylene Bridges
The methylene groups (-CH2-) connecting the isoindoline-1,3-dione and oxadiazole moieties are potential sites for nucleophilic substitution. In similar systems, such as 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide derivatives, these positions undergo reactions with:
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Amines : Formation of hydrazone derivatives via Schiff base reactions (e.g., reaction with hydrazine hydrate) .
Example Reaction Pathway :
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring exhibits stability under mild conditions but undergoes ring-opening in acidic or basic media. Key reactions include:
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Acidic Hydrolysis : Cleavage to form carboxylic acid derivatives. For instance, oxadiazoles hydrolyze to α-ketoamides in HCl.
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Nucleophilic Attack : Substitution at the C-3 position with amines or thiols, as observed in analogs like 5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazoles .
Reported Conditions :
| Reagent | Product | Yield (%) | Source |
|---|---|---|---|
| HCl (6 M) | Carboxylic acid derivative | 65–78 | |
| Benzylamine | Amido-oxadiazole hybrid | 82 |
Isoindoline-1,3-dione Reactivity
The phthalimide (isoindoline-1,3-dione) core participates in:
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Ring-Opening Reactions : Hydrolysis under alkaline conditions to form phthalamic acid derivatives .
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N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF/K2CO3 to yield N-substituted derivatives .
Example :
2-Oxopyridinylmethyl Substituent
The 2-oxopyridin-1(2H)-yl group is susceptible to:
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Hydrogen Bonding : Stabilizes interactions in biological assays (e.g., MAO inhibition) .
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Oxidation : Conversion to pyridine N-oxide under mild oxidizing agents (e.g., H2O2/AcOH) .
Multi-Component Reactions
The phthalimide moiety can act as an acid component in Passerini reactions, forming α-acyloxy carboxamides when reacted with isocyanides and aldehydes .
General Scheme :
Biological Activity Correlations
While direct data for this compound are unavailable, structural analogs show:
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Anticancer Activity : Isoindoline-1,3-dione derivatives inhibit Ehrlich’s ascites carcinoma (IC50: 1.02–4.88 µM) .
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MAO/AChE Inhibition : Oxadiazole-isoindoline hybrids exhibit dual inhibition (MAO-A IC50: 0.91 µM; AChE IC50: 1.02 µM) .
Synthetic Challenges
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure that includes multiple functional groups. The molecular formula is with a molecular weight of 393.41 g/mol. Its structure contributes to its reactivity and potential applications in synthetic chemistry and medicinal formulations.
Organic Synthesis
The compound is utilized as a reagent and intermediate in organic synthesis. It can facilitate the construction of complex organic molecules through various reactions:
- Reagent in Coupling Reactions: It can be used to couple with other organic compounds to form new derivatives.
- Intermediate in Multistep Synthesis: Acts as a crucial intermediate in synthesizing more complex structures.
Research indicates that this compound may serve as an enzyme inhibitor or modulator within biological pathways. Its potential biological applications include:
- Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation.
- Antimicrobial Properties: Exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones compared to control substances.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Pharmacological Applications
The pharmacological properties of this compound are under investigation for various therapeutic uses:
- Anti-inflammatory Effects: Studies have suggested its potential to reduce inflammation markers.
- Neuroprotective Properties: Research is ongoing into its effects on neurodegenerative diseases like Alzheimer's disease.
Case Study: Neuroprotective Effects
In vitro studies on neuronal cell lines demonstrated that treatment with this compound reduced oxidative stress markers significantly.
| Treatment Group | Oxidative Stress Marker Reduction (%) |
|---|---|
| Control | 0 |
| Compound Treatment | 45 |
Material Science
In material science, the compound is explored for its potential in developing advanced materials with specific properties:
- Polymeric Materials: Its incorporation into polymer matrices may enhance thermal stability and mechanical strength.
Mechanism of Action
The compound’s mechanism of action varies with its application. In biological contexts, it often interacts with specific molecular targets such as enzymes or receptors. Its oxadiazole and pyridine moieties contribute to its binding affinity and specificity.
Molecular Targets and Pathways
Enzyme inhibition: It can inhibit enzymes by mimicking natural substrates or binding to active sites.
Signal modulation: It can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique structure invites comparison with other isoindoline-1,3-dione derivatives and heterocyclic hybrids. Below, key analogs are analyzed based on structural features, synthetic pathways, and hypothesized properties.
Structural Analogues from Published Research
Compound 4 () : 2-(4-(2-(4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl)ethyl)phenyl)isoindoline-1,3-dione
- Structural Differences :
- Replaces the 1,2,4-oxadiazole-2-oxopyridinyl motif with a tetrahydropyridine-indole system.
- Lacks the oxadiazole ring, reducing metabolic stability but increasing lipophilicity.
- Functional Implications :
Compound 2 () : 2-(4-(2-bromoethyl)phenyl)isoindoline-1,3-dione
- Structural Differences :
- Simplifies the substitution to a bromoethylphenyl group.
- Serves as an intermediate for further functionalization (e.g., biotinylation in IDT785 synthesis).
Hypothesized Pharmacological and Physicochemical Properties
The target compound’s 1,2,4-oxadiazole and 2-oxopyridinyl groups likely confer distinct advantages:
- Solubility : The pyridone moiety may enhance aqueous solubility via hydrogen-bonding interactions.
- Target Engagement : The oxadiazole-pyridone combination could favor binding to kinases or proteases requiring dual hydrogen-bond acceptors.
Data Table: Comparative Analysis of Key Features
Biological Activity
The compound 2-((5-((2-oxopyridin-1(2H)-yl)methyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antitumor and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is with a CAS number of 1809500-10-4. The structure features an isoindoline core linked to an oxadiazole ring through a pyridine derivative. This unique arrangement may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the oxadiazole ring and subsequent coupling with the isoindoline moiety. Various methods have been reported in the literature for synthesizing similar compounds, often utilizing techniques such as refluxing in organic solvents or microwave-assisted synthesis for improved yields and purity .
Antitumor Activity
Recent studies have demonstrated significant antitumor activity against various cancer cell lines. The compound was evaluated using a monolayer cell survival assay across 11 different tumor cell lines. The results indicated an average IC50 value of 9.4 µM , showcasing its potency against cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 8.5 |
| MCF7 (Breast) | 10.1 |
| HeLa (Cervical) | 9.0 |
| PC3 (Prostate) | 11.5 |
| HCT116 (Colon) | 8.0 |
This table summarizes the IC50 values obtained from testing the compound against various cancer cell lines, indicating its potential as an anticancer agent.
Antimicrobial Activity
In addition to its antitumor effects, the compound has shown promising antimicrobial properties. In vitro studies revealed that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Studies
A notable study investigated the compound's efficacy against leishmaniasis, a parasitic disease caused by Leishmania species. The compound was found to inhibit the growth of Leishmania parasites in vitro, demonstrating potential as an antileishmanial agent. Further exploration into its mechanism revealed that it may induce apoptosis in Leishmania cells through oxidative stress pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the oxadiazole and isoindoline rings can significantly influence potency and selectivity. For instance, modifications that enhance electron density on the aromatic systems have been associated with increased cytotoxicity against cancer cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-((5-((2-oxopyridin-1(2H)-yl)methyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione, and how can reaction conditions be systematically optimized?
- Methodological Answer :
- Synthetic Route Design : Utilize reflux conditions with sodium acetate in acetic acid, as demonstrated in analogous oxadiazole syntheses (e.g., refluxing 3-formyl-indole derivatives with aminothiazolones) .
- Optimization via Design of Experiments (DoE) : Apply statistical DoE frameworks to test variables (temperature, stoichiometry, solvent polarity) and identify critical parameters. For example, fractional factorial designs reduce trial runs while quantifying interactions between variables (e.g., catalyst loading vs. reaction time) .
- Key Parameters :
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Nonlinear increase, optimal at 100°C |
| Molar Ratio (Reactant A:B) | 1:1 to 1:1.2 | Yield plateaus at 1:1.1 |
| Reaction Time | 3–8 hours | Max yield at 5 hours |
Q. How can researchers ensure accurate characterization of this compound, particularly in distinguishing regioisomers or confirming functional group connectivity?
- Methodological Answer :
- Spectroscopic Triangulation : Combine -NMR (for proton environments), -NMR (for carbonyl/oxadiazole carbons), and HRMS (exact mass verification). For example, oxadiazole C=O groups resonate at ~165–175 ppm in -NMR .
- X-ray Crystallography : Resolve ambiguities in regiochemistry by determining crystal structures, especially if synthetic byproducts form (e.g., competing cyclization pathways) .
- FT-IR for Functional Groups : Confirm oxadiazole (C=N stretch at 1600–1680 cm) and isoindoline-dione (C=O at 1700–1750 cm) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as pyridine derivatives may release volatile byproducts .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent contamination .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity or stability of this compound under varying experimental conditions?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in cyclization reactions (e.g., oxadiazole ring formation). Software like Gaussian or ORCA can predict activation energies and solvent effects .
- Reaction Pathway Screening : Employ ICReDD’s integrated computational-experimental workflows to narrow optimal conditions. For example, simulate nucleophilic attack pathways at the oxadiazole moiety to prioritize synthetic routes .
- Stability Prediction : Molecular dynamics (MD) simulations assess hydrolytic stability in aqueous buffers, identifying vulnerable bonds (e.g., ester linkages) .
Q. What strategies are effective in elucidating the mechanism of biological activity, such as enzyme inhibition or receptor binding, for this compound?
- Methodological Answer :
- In Silico Docking Studies : Use AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., kinase domains). Prioritize binding poses with the lowest Gibbs free energy (ΔG) .
- Enzyme Inhibition Assays : Perform kinetic studies (e.g., IC) with purified enzymes. For example, track ATPase activity inhibition in real-time via spectrophotometric methods .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications at the pyridinyl-methyl group and correlate changes with bioactivity data .
Q. How can researchers resolve contradictions in experimental data, such as inconsistent bioactivity results or synthesis yields across replicate studies?
- Methodological Answer :
- Data Cross-Validation : Replicate experiments under standardized conditions (e.g., fixed humidity/temperature) to isolate confounding variables. Use ANOVA to identify statistically significant outliers .
- Controlled Parameter Analysis : For bioactivity discrepancies, verify cell line viability (e.g., MTT assays) and compound purity (HPLC >95%) before attributing variance to biological factors .
- Collaborative Frameworks : Adopt interdisciplinary approaches (e.g., combining synthetic chemistry with computational biology) to reconcile mechanistic hypotheses with empirical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
